molecular formula C9H10BrN3O B1309481 5-amino-6-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 24786-52-5

5-amino-6-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B1309481
CAS RN: 24786-52-5
M. Wt: 256.1 g/mol
InChI Key: SXPRALARBJCCIH-UHFFFAOYSA-N
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Description

5-amino-6-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound with the molecular formula C9H10BrN3O and a molecular weight of 256.1 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrN3O/c1-12-7-3-5(10)6(11)4-8(7)13(2)9(12)14/h3-4H,11H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 256.1 . Other specific physical and chemical properties are not available in the searched resources.

Scientific Research Applications

Therapeutic Chemistry

Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . There are different examples of commercially available drugs in the market which contain a 1,3-diazole ring .

Corrosion Inhibition

Benzimidazole and its derivatives are recently mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . They are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions . Benzimidazole derivatives act as mixed-type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .

properties

IUPAC Name

5-amino-6-bromo-1,3-dimethylbenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O/c1-12-7-3-5(10)6(11)4-8(7)13(2)9(12)14/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPRALARBJCCIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)N)Br)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406399
Record name 5-Amino-6-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-6-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

CAS RN

24786-52-5
Record name 5-Amino-6-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-6-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
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5-amino-6-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
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5-amino-6-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
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5-amino-6-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
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5-amino-6-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
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5-amino-6-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

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